molecular formula C8H9Cl2NO B2795415 2-Amino-2-(2,4-dichlorophenyl)ethanol CAS No. 1184839-78-8

2-Amino-2-(2,4-dichlorophenyl)ethanol

Cat. No.: B2795415
CAS No.: 1184839-78-8
M. Wt: 206.07
InChI Key: VWMOCFARWTYBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2,4-dichlorophenyl)ethanol is an organic compound with the molecular formula C8H9Cl2NO. It is characterized by the presence of an amino group (-NH2) and a dichlorophenyl group attached to an ethanol backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common method involves the reductive amination of 2,4-dichlorobenzaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Hydrogenation: Another approach is the hydrogenation of 2-(2,4-dichlorophenyl)ethanone oxime using a catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure.

Industrial Production Methods: In industrial settings, the compound is typically synthesized using large-scale reductive amination processes, ensuring high yield and purity. The choice of reducing agents and catalysts is optimized for cost-effectiveness and environmental safety.

Types of Reactions:

  • Oxidation: Oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can produce derivatives with different functional groups.

  • Substitution: Substitution reactions at the amino group can yield various amides, sulfonamides, and other derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, and alkyl halides are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: 2-(2,4-Dichlorophenyl)ethanol, 2-(2,4-Dichlorophenyl)ethanoic acid.

  • Reduction Products: 2-(2,4-Dichlorophenyl)ethanamine.

  • Substitution Products: N-alkylated, N-acylated, and N-sulfonated derivatives.

Scientific Research Applications

2-Amino-2-(2,4-dichlorophenyl)ethanol is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-2-(2,4-dichlorophenyl)ethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate biological processes and pathways, leading to the desired effects.

Comparison with Similar Compounds

  • 2-Amino-2-(2,6-dichlorophenyl)ethanol

  • 2-Amino-2-(3,4-dichlorophenyl)ethanol

  • 2-Amino-2-(2,4-dichlorophenyl)ethanone

Uniqueness: 2-Amino-2-(2,4-dichlorophenyl)ethanol is unique due to its specific arrangement of chlorine atoms on the phenyl ring, which influences its reactivity and biological activity. This arrangement provides distinct chemical and physical properties compared to its analogs.

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Biological Activity

2-Amino-2-(2,4-dichlorophenyl)ethanol is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C₈H₁₀Cl₂N
  • Molecular Weight : Approximately 242.53 g/mol
  • Structure : Features an amino group and a hydroxyl group attached to a dichlorophenyl ring, which is crucial for its biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Effects : It has shown potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. Studies report its effectiveness at concentrations around 200 μg/mL compared to standard antibiotics like amoxicillin.
  • Antifungal Properties : The compound serves as an intermediate in the synthesis of antifungal agents such as Miconazole. Its halogenated structure enhances its interaction with biological targets, contributing to its antifungal efficacy.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may modulate neurotransmitter systems, indicating potential applications in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been reported to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Interaction with Biological Targets : The compound's structure allows it to engage in hydrogen bonding and other interactions essential for its pharmacological effects. Studies utilizing molecular docking have elucidated its binding affinities to various targets, enhancing our understanding of its action mechanisms .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound against E. coli and S. aureus. The results demonstrated significant inhibition at concentrations comparable to established antibiotics.

Neuroprotective Potential

Research exploring the neuroprotective properties noted that the compound could influence acetylcholinesterase (AChE) activity, which is crucial for neurotransmission. In vitro studies reported IC50 values indicating effective inhibition of AChE, suggesting its potential use in treating Alzheimer's disease .

Antifungal Synthesis

The compound has been utilized as a precursor in synthesizing various antifungal agents. Its role in the structure-activity relationship (SAR) studies has been pivotal for developing more potent antifungals.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AntifungalEnzyme inhibition (Cytochrome P450)
MiconazoleAntifungalInhibition of ergosterol synthesis
DonepezilNeuroprotectiveAChE inhibitor

Properties

IUPAC Name

2-amino-2-(2,4-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMOCFARWTYBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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